3-Chloro-4-methylaniline

Material Science Chemical Handling Storage

3-Chloro-4-methylaniline (95-74-9) is the essential aromatic amine for synthesizing chlorotoluron herbicide and 2B acid pigment intermediates. Its specific 3-chloro-4-methyl substitution pattern cannot be replaced by generic chloroanilines or other isomers—verified by patent literature and quantitative selectivity data (>99.9% achievable via catalytic hydrogenation). This differentiation drives yield and purity in downstream azo coupling and diazotization. Also the active avicide API (Starlicide). Procure with ≥98% GC purity to ensure reproducible industrial outcomes. Bulk packaging available; technical SDS and COA supplied.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 95-74-9
Cat. No. B146341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylaniline
CAS95-74-9
Synonyms3-chloro-4-methylbenzenamine hydrochloride
3-chloro-p-toluidine
3-chloro-p-toluidine hydrochloride
CPTH
DRC-1339
starlicide
starlicide hydrochloride
starlicide monoacetate
starlicide sulfate (2:1)
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
InChIKeyRQKFYFNZSHWXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 832 mg/L at 25 °C (est)
Soluble in ethanol;  slightly soluble in carbon tetrachloride

3-Chloro-4-methylaniline (CAS 95-74-9): Technical Overview for Procurement and R&D


3-Chloro-4-methylaniline (CAS 95-74-9), a chlorinated aromatic amine with the formula C₇H₈ClN and a molecular weight of 141.60, is a substituted aniline derivative. At room temperature, this compound exists as a low-melting solid, exhibiting a melting point in the range of 22–26 °C and a boiling point between 237–238 °C . It is characterized by a specific substitution pattern, featuring a chlorine atom at the meta position and a methyl group at the para position relative to the amino group on the benzene ring [1]. This precise substitution distinguishes it from other chlorotoluidine isomers and monochloroanilines, imparting unique physical and chemical properties. The compound is known to be sensitive to both light and air .

Why 3-Chloro-4-methylaniline (CAS 95-74-9) Cannot Be Replaced by a Generic 'Chloroaniline'


In research and industrial applications, the substitution of 3-chloro-4-methylaniline with a generic 'chloroaniline' or a closely related isomer is not feasible due to significant and quantifiable differences in physical properties, biological activity, and synthetic utility. The specific 3-chloro-4-methyl substitution pattern on the aniline ring dictates its unique boiling point, density, and importantly, its differential toxicity and reactivity compared to other isomers like 2-chloro-4-methylaniline or unsubstituted aniline [1]. For instance, its specific configuration is essential for its role as a key intermediate in the synthesis of the herbicide chlorotoluron and the pigment intermediate 2B acid, roles that cannot be fulfilled by other chlorotoluidines [2]. The following quantitative evidence underscores the critical need for precise chemical identity in procurement and experimental design.

3-Chloro-4-methylaniline (CAS 95-74-9): Quantitative Evidence for Scientific Selection


Physical State at Room Temperature: Solid vs. Liquid for Ease of Handling and Storage

3-Chloro-4-methylaniline exhibits a melting point of 22-26 °C, making it a solid at typical ambient temperatures. In contrast, the monochloroaniline isomers, such as 3-chloroaniline and 4-chloroaniline, are liquids at room temperature with melting points of -10.4 °C and 72.5 °C, respectively . The isomeric 2-chloro-4-methylaniline is also a liquid (mp 7 °C) [1].

Material Science Chemical Handling Storage

Distinct Boiling Point Enabling Facile Separation and Purification

The boiling point of 3-chloro-4-methylaniline is 237-238 °C, which is significantly higher than that of 3-chloroaniline (230 °C) and 2-chloro-4-methylaniline (223-225 °C) , but comparable to 4-chloroaniline (232 °C) [1].

Organic Synthesis Purification Process Chemistry

Differentiated Mammalian Toxicity Profile: Quantitative LD50 Comparison

3-Chloro-4-methylaniline demonstrates a significantly higher oral LD50 (1500 mg/kg) in rats compared to other chloroanilines, indicating a comparatively lower acute toxicity to mammals [1]. For reference, 3-chloroaniline has an oral LD50 of 256 mg/kg , 4-chloroaniline has an oral LD50 of 310 mg/kg [2], and aniline has an oral LD50 of 440 mg/kg [3] in rats.

Toxicology Safety Assessment Risk Management

Unique Avian Toxicity as a Definitive Differentiator from Other Chloroanilines

3-Chloro-4-methylaniline is the active component in the registered avicide DRC-1339 (Starlicide), with a demonstrated high and specific toxicity to certain bird species, such as the European starling (LD50 = 3.8 mg/kg) [1]. This biological activity is not a general property of chloroanilines; for example, 3-chloroaniline and 4-chloroaniline are not registered for this use and do not exhibit this specific avian toxicity profile [2].

Avicide Pesticide Ecotoxicology

Critical and Non-Substitutable Intermediate for Herbicide Chlorotoluron

3-Chloro-4-methylaniline is a crucial and non-substitutable intermediate in the industrial synthesis of the herbicide chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea) [1]. The specific 3-chloro-4-methyl substitution on the phenyl ring is essential for the herbicidal activity of chlorotoluron. While other chloroanilines (e.g., 3-chloroaniline) are used in synthesizing different herbicides, they cannot be used to produce chlorotoluron [2].

Agrochemical Synthesis Herbicide Intermediate

3-Chloro-4-methylaniline (CAS 95-74-9): Targeted Application Scenarios Based on Evidence


Synthesis of the Herbicide Chlorotoluron

3-Chloro-4-methylaniline is the essential and non-substitutable aromatic amine building block for the industrial synthesis of the phenylurea herbicide chlorotoluron [1]. This application leverages the compound's specific substitution pattern, as confirmed by patent literature detailing its use as a starting material . The high yield (>99%) and selectivity (>99.9%) achievable in its own synthesis via modern catalytic hydrogenation methods further underscore its viability as a cost-effective intermediate for large-scale herbicide production [2].

Manufacture of the Pigment Intermediate 2B Acid

This compound serves as a key precursor in the production of 2B acid (2-chloro-4-aminotoluene-5-sulfonic acid), a critical intermediate for azo pigments [1]. The specific substitution of 3-chloro-4-methylaniline is required for subsequent diazotization and coupling reactions to yield the target pigment structures. Its solid physical state (mp 22-26 °C) is also advantageous for handling and precise metering in batch pigment manufacturing processes.

Avicide Research and Development (DRC-1339)

As the active pharmaceutical ingredient (API) in the registered avicide DRC-1339 (Starlicide), 3-chloro-4-methylaniline is the compound of choice for research into avian pest control [1]. Its unique and quantifiable toxicity to specific bird species (e.g., an LD50 of 3.8 mg/kg for European starlings) makes it an essential tool for developing targeted population management strategies, where generic 'chloroanilines' would be ineffective.

Pharmacology and Toxicology Studies

The compound's distinct toxicological profile, characterized by a comparatively low acute mammalian toxicity (rat oral LD50 of 1500 mg/kg) [1] alongside its specific avian toxicity, makes it a valuable compound for comparative toxicology and environmental fate studies. Its clear differentiation from monochloroanilines (e.g., 3-chloroaniline LD50 of 256 mg/kg) allows researchers to probe structure-activity relationships (SAR) governing toxicity and metabolic pathways in various organisms.

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